molecular formula C20H24N6O4 B2837109 1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 950473-20-8

1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B2837109
CAS No.: 950473-20-8
M. Wt: 412.45
InChI Key: DZIRPEDKSBEKGW-UHFFFAOYSA-N
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Description

1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzyl group substituted with two methoxy groups, a phenyl group substituted with an ethoxy group, and a tetrazole ring, all connected through a urea linkage

Preparation Methods

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route often starts with the formation of the benzyl and phenyl intermediates, followed by the introduction of the tetrazole ring and the final urea linkage. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has a wide range of scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Research explores its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the specific context of its application.

Comparison with Similar Compounds

1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can be compared with other similar compounds, such as:

    1-(3,4-dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea: This compound features a methoxy group instead of an ethoxy group on the phenyl ring, which may affect its reactivity and biological activity.

    1-(3,4-dimethoxybenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea: The presence of a chlorine atom on the phenyl ring introduces different electronic and steric effects, influencing the compound’s properties.

    1-(3,4-dimethoxybenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea: The fluorine atom’s electronegativity can alter the compound’s interactions with molecular targets and its overall stability.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4/c1-4-30-16-8-6-15(7-9-16)26-19(23-24-25-26)13-22-20(27)21-12-14-5-10-17(28-2)18(11-14)29-3/h5-11H,4,12-13H2,1-3H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIRPEDKSBEKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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